3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are key components of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another common method involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is known to act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it can inhibit enzymes involved in various metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of pharmaceutical agents.
Purines: The natural analogs of these synthetic compounds, essential for DNA and RNA structure.
Uniqueness
3-Methyl-3,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H7N3O/c1-10-4-8-5-2-3-6(11)9-7(5)10/h2-4H,1H3,(H,9,11) |
InChI Key |
NHMCRKNYBCSJRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
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